Adamantane-d16

Overview

Description

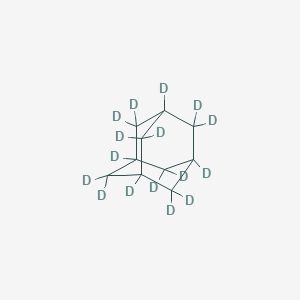

Adamantane-d16 is a deuterium-labeled derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of numerous transformations . The synthesis of unsaturated adamantane derivatives is one of the most important and promising lines of research in adamantane chemistry .

Molecular Structure Analysis

Adamantane-d16 has a molecular formula of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure of adamantane can be described as the fusion of three cyclohexane rings .

Chemical Reactions Analysis

Adamantane derivatives have been extensively studied for decades . A computational study of the adamantane cation revealed that after excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state (on a time scale of 10–100 fs depending on initial excitation energy) which can be followed by a fast fragmentation, predominantly H loss .

Physical And Chemical Properties Analysis

Adamantane-d16 has a molecular weight of 152.33 g/mol . The adamantane moiety is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .

Scientific Research Applications

Drug Delivery Systems

Adamantane-d16 plays a crucial role in the development of drug delivery systems . Its incorporation into liposomes, cyclodextrins, and dendrimers enhances the delivery of therapeutic agents . The adamantane moiety serves as an anchor in the lipid bilayer of liposomes, which is particularly promising for targeted drug delivery . This application leverages the molecule’s ability to improve the lipophilicity of drugs, thereby enhancing their pharmacological properties .

Surface Recognition Studies

In surface recognition studies , adamantane-d16 is utilized for its high symmetry and structural uniqueness. It is often applied in the design and synthesis of new materials that can recognize and bind to specific surfaces or molecules. This has significant implications for biomedical applications, including the development of diagnostic tools and sensors .

Medicinal Chemistry

The adamantane structure is commonly introduced into the frameworks of active drugs to increase their efficacy. Adamantane-d16, in particular, is used to modify the properties of pharmaceuticals, making them more effective in treating various diseases. Its role in medicinal chemistry is underscored by its contribution to anti-Influenza A activity through derivatives like amantadine .

Catalyst Development

In catalyst development , adamantane-d16’s unique structure makes it an excellent scaffold for creating catalysts with high stability and specificity. Its derivatives are used to facilitate chemical reactions, particularly in the synthesis of complex organic compounds .

Nanomaterials

The application of adamantane-d16 in nanomaterials is due to its diamond-like structure, which provides materials with enhanced stability and unique electronic properties. It is used in the creation of nanoscale devices and materials that have applications in electronics and materials science .

Stimulus-Responsive Properties

Adamantane-d16 exhibits stimulus-responsive properties , which are exploited in the development of smart materials. These materials can change their behavior in response to external stimuli such as temperature, pH, or light, making them useful in various technological and biomedical applications .

Safety and Hazards

Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .

Future Directions

Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mechanism of Action

Target of Action

Adamantane-d16, a deuterium-labeled derivative of adamantane, is expected to have similar targets as its parent compound, adamantane . Adamantane and its derivatives, such as Amantadine, primarily target the NMDA receptors and dopamine receptors in the brain . These receptors play a crucial role in neurotransmission, influencing various neurological processes .

Mode of Action

Amantadine is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors .

Biochemical Pathways

Adamantane derivatives influence several biochemical pathways. By interacting with dopamine and NMDA receptors, they affect the dopaminergic and glutamatergic neurotransmission pathways . These pathways are involved in a variety of neurological processes, including cognition, behavior, and motor control .

Pharmacokinetics

Adamantane derivatives are generally known for their lipophilicity . This property allows them to cross biological barriers, such as the blood-brain barrier, enhancing their bioavailability .

Result of Action

The interaction of Adamantane-d16 with its targets leads to changes at the molecular and cellular levels. For instance, the antagonistic effect on NMDA receptors and the increased dopamine release can lead to alleviation of symptoms in conditions like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Adamantane-d16 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and specific genetic factors can impact the compound’s action .

properties

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-d16 | |

CAS RN |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.